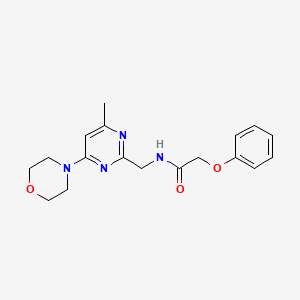
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide, also known as TAK-659, is a small molecule inhibitor that targets specific proteins involved in the proliferation and survival of cancer cells1. It is used in scientific research and exhibits diverse properties, making it valuable for studying various biological processes and developing new drugs2.
Synthesis Analysis
The synthesis of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide is not explicitly mentioned in the search results. However, it is a chemical compound used in scientific research2.Molecular Structure Analysis
The molecular formula of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide is C24H26N4O23. Its molecular weight is 402.4983.
Chemical Reactions Analysis
The specific chemical reactions involving N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide are not detailed in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide are not detailed in the search results.Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has explored the structural analogs of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide for their antimicrobial efficacy. For instance, studies on oxazolidinone analogs, which share a similar core structure, demonstrated potent in vitro antibacterial activities against a variety of clinically important human pathogens, including both gram-positive and gram-negative bacteria, without evidence of rapid resistance development (Zurenko et al., 1996). This indicates a promising avenue for the development of new antibacterial agents with mechanisms that may prevent the quick emergence of resistant strains.
Pharmacological Applications
The pharmacokinetic and pharmacodynamic properties of compounds structurally related to N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide have been assessed in preclinical models. For example, GDC-0980, a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), demonstrated significant efficacy in cancer models (Salphati et al., 2012). This highlights the potential of such compounds in the treatment of cancers, particularly those that are driven by the PI3K pathway.
Drug Discovery and Development
The compound and its analogs have been instrumental in the discovery and optimization of new drugs targeting various diseases. For instance, synthesis and evaluation of derivatives have led to the identification of compounds with potent anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). Additionally, investigations into dual thymidylate synthase and dihydrofolate reductase inhibitors revealed compounds with significant potential as antitumor agents (Gangjee et al., 2008; Gangjee et al., 2009). These studies are crucial for the development of novel therapeutic agents with improved efficacy and safety profiles.
Safety And Hazards
Direcciones Futuras
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide is valuable for studying various biological processes and developing new drugs2. Its future directions could involve further research into its potential applications in cancer treatment1.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.
Propiedades
IUPAC Name |
N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-14-11-17(22-7-9-24-10-8-22)21-16(20-14)12-19-18(23)13-25-15-5-3-2-4-6-15/h2-6,11H,7-10,12-13H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWDZYPYKVVFIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)COC2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2-phenoxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

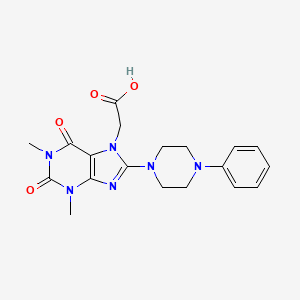
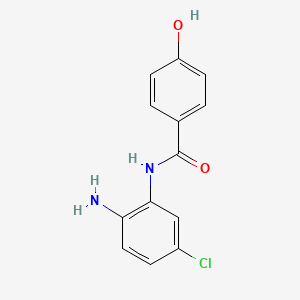
![(8,8-Difluorodispiro[2.0.34.13]octan-6-yl)methanamine](/img/structure/B2681238.png)
![2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2681239.png)
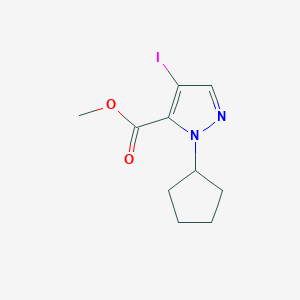
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2681241.png)
![6-((4-bromobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2681242.png)
![7-allyl-3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2681244.png)
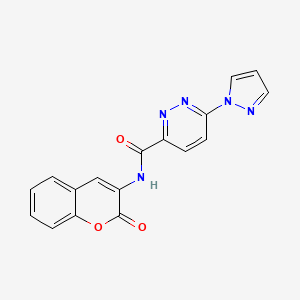
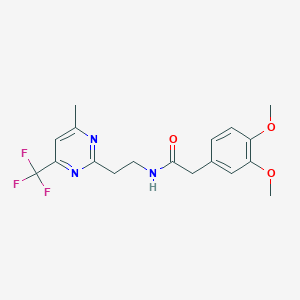
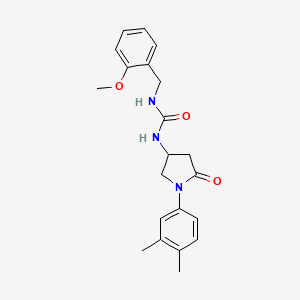
![3-(4-methoxybenzyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2681251.png)
![4-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2681255.png)
![7-chloro-3-[2-(diethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2681256.png)